1-Penten-3-one, 2-methyl-
Description
Contextual Significance in Organic Chemistry
The significance of 2-methyl-1-penten-3-one in organic chemistry stems directly from its molecular architecture. The presence of a ketone conjugated with an alkene creates a reactive α,β-unsaturated system. This arrangement makes the molecule a versatile building block, particularly in reactions that form new carbon-carbon bonds.
The conjugated system renders the β-carbon electrophilic, making it susceptible to nucleophilic attack. This reactivity is central to its utility in Michael addition reactions, a fundamental process in organic synthesis. The addition of a nucleophile to the β-position is a key step for constructing more complex molecular frameworks. Research has been conducted on the 1,4-cycloaddition of 2-methyl-1-penten-3-one to esters like methyl crotonate and methyl methacrylate, highlighting its role in forming cyclic compounds.
Furthermore, as an enone, 2-methyl-1-penten-3-one can participate in a variety of other chemical transformations. These include Diels-Alder reactions and reductions of either the carbon-carbon double bond or the ketone carbonyl group. Its synthesis can be achieved through methods such as the decarboxylation of an intermediate formed from the reaction of ethyl acetoacetate (B1235776) and crotonaldehyde. The presence of the methyl group on the α-carbon influences the steric and electronic environment of the double bond, which can be exploited to control the stereochemistry in asymmetric synthesis.
Table 1: Physical and Chemical Properties of 2-Methyl-1-penten-3-one
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₁₀O | nih.govnist.gov |
| Molecular Weight | 98.14 g/mol | nih.gov |
| IUPAC Name | 2-methylpent-1-en-3-one | nih.gov |
| CAS Number | 25044-01-3 | nih.govnist.gov |
| Synonyms | Isopropenyl ethyl ketone | nih.govnist.gov |
| Kovats Retention Index | 748 (Semi-standard non-polar) | nih.gov |
Scope of Current Research and Knowledge Gaps
Current research involving 2-methyl-1-penten-3-one appears to be specific and application-driven rather than a broad investigation of the compound itself. It has been identified in the volatile profiles of agricultural products like wheat grain, with concentrations differing based on cultivation methods. This suggests a role in food science and agricultural chemistry, although the biosynthetic pathways and specific functions in these contexts are not fully elucidated.
A notable knowledge gap is the lack of a comprehensive body of research dedicated solely to 2-methyl-1-penten-3-one. Much of the available information is derived from studies on analogous compounds or from broader chemical screens. For instance, while the atmospheric degradation of related unsaturated ketoethers has been investigated to understand their impact on air quality, specific data on the atmospheric fate of 2-methyl-1-penten-3-one is less detailed. researchgate.netresearchgate.net
Furthermore, while its potential in fundamental reactions like the Michael addition is recognized, a full exploration of its synthetic utility across a wider range of modern organic reactions is not extensively documented in the literature. There is an opportunity for further research to explore its reactivity with a broader array of nucleophiles and in various catalytic systems to develop new synthetic methodologies. The detailed mechanisms and potential biological activities, hinted at by its presence in natural sources, also remain areas ripe for future investigation.
Structure
3D Structure
Properties
IUPAC Name |
2-methylpent-1-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-6(7)5(2)3/h2,4H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHGVSCQWPVENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073448 | |
| Record name | 1-Penten-3-one, 2-methyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25044-01-3 | |
| Record name | 2-Methyl-1-penten-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25044-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Penten-3-one, 2-methyl- | |
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| Record name | 1-Penten-3-one, 2-methyl- | |
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| Record name | 1-Penten-3-one, 2-methyl- | |
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| Record name | 2-methylpent-1-en-3-one | |
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| Record name | 1-PENTEN-3-ONE, 2-METHYL- | |
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Synthetic Methodologies for 2 Methyl 1 Penten 3 One
Established Synthetic Pathways
Traditional methods for synthesizing 2-methyl-1-penten-3-one and related enones rely on classic condensation reactions. These pathways are valued for their reliability and the accessibility of their starting materials.
Aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation and represents a primary route to α,β-unsaturated ketones. The synthesis of 2-methyl-1-penten-3-one via this method typically involves a two-step sequence starting from diethyl ketone.
First, a base-catalyzed reaction between diethyl ketone and formaldehyde (B43269) generates the β-hydroxy ketone intermediate, 1-hydroxy-2-methyl-3-pentanone. Triethylamine is a suitable base for this transformation, which is often performed under pressure to prevent the volatilization of formaldehyde. The subsequent step is an acid- or base-catalyzed dehydration of the aldol adduct to yield the final α,β-unsaturated ketone product.
A similar condensation can occur between diethyl ketone and benzaldehyde, catalyzed by alumina (B75360) or halide clusters, to produce the related compound E-2-methyl-1-phenyl-1-penten-3-one, illustrating the versatility of this approach. researchgate.net
Table 1: Aldol Condensation Reaction Parameters
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate Product | Final Product |
|---|---|---|---|---|
| Diethyl Ketone | Formaldehyde | 1. Triethylamine, 90–110°C, 1–3 MPa | 1-Hydroxy-2-methyl-3-pentanone | 2-Methyl-1-penten-3-one |
The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of a carbonyl compound with a compound possessing an "active" methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.comresearchgate.net The reaction is typically catalyzed by a weak base, such as an amine like piperidine. wikipedia.orgresearchgate.net
For the synthesis of 2-methyl-1-penten-3-one, this could involve the reaction of propanal with a β-keto-ester like ethyl acetoacetate (B1235776). The initial condensation product would then undergo hydrolysis and decarboxylation to yield the target enone. A key feature of the Knoevenagel reaction is that it involves many reversible steps, and the use of a catalytic amount of a secondary amine helps drive the reaction to completion, favoring the most thermodynamically stable alkene product. oup.com
The Doebner modification of this reaction utilizes pyridine (B92270) as the base, often leading to condensation accompanied by decarboxylation when one of the activating groups is a carboxylic acid. wikipedia.orgresearchgate.net
Beyond aldol and Knoevenagel reactions, other strategies for forming carbon-carbon bonds can be envisioned for the synthesis of 2-methyl-1-penten-3-one. One such method is the Mannich reaction. This involves the aminoalkylation of an acidic proton-containing compound, such as diethyl ketone, with formaldehyde and a secondary amine like dimethylamine. The resulting Mannich base can then undergo elimination to form the α,β-unsaturated ketone. Mannich bases derived from related styryl alkyl ketones have been synthesized, indicating the viability of this pathway for enone formation. usask.ca
Another approach involves the hydroxyethylation of diethyl ketone using ethylene (B1197577) oxide, followed by acid-catalyzed dehydration to install the α,β-unsaturated ketone moiety.
Knoevenagel Reaction Variations
Advanced Synthetic Techniques
Modern synthetic chemistry has introduced more sophisticated methods that offer greater control over reaction outcomes, particularly concerning selectivity and catalytic efficiency.
While 2-methyl-1-penten-3-one itself is achiral, the principles of stereoselective synthesis are crucial when creating chiral derivatives or using it as a building block. For instance, 2-methyl-1-penten-3-one has been used as a reactant in a hetero-Diels-Alder condensation to prepare spiro ketals, demonstrating its utility in complex, stereocontrolled constructions. researchgate.net
The synthesis of related α-methyl-β-functionalized carbonyl compounds often relies on stereoselective methods. For example, the addition of titanium enolates derived from N-propanoyl-1,3-thiazolidine-2-thiones to acetals in the presence of a Lewis acid can produce anti-β-methoxy-α-methyl adducts with high stereoselectivity. orgsyn.org Such strategies, which utilize chiral auxiliaries to direct the stereochemical outcome of a reaction, are fundamental to modern asymmetric synthesis and could be adapted to produce chiral analogues of 2-methyl-1-penten-3-one.
The development of novel catalysts has significantly enhanced the efficiency and environmental profile of enone synthesis. Both metal-based and biological catalysts have been employed.
High-temperature aldol condensations can be promoted by halide cluster catalysts, such as those based on tantalum. researchgate.net Transition metals are also prominent in sequential reactions. For example, a rhodium-catalyzed process can be used in a sequential aldol condensation followed by the addition of arylboronic acids to the intermediate enone. nih.gov Similarly, platinacycle catalysts have been used in tandem reactions to access aryl ketones, where an aldol condensation product is a potential side product. nih.gov
Biocatalysis offers a green alternative for these transformations. Lipases, a class of hydrolase enzymes, have been shown to catalyze Knoevenagel condensations under mild conditions. researchgate.net This highlights a growing trend towards using enzymes for key chemical transformations. researchgate.net
Table 2: Overview of Catalytic Systems in Related Enone Syntheses
| Catalyst Type | Catalyst Example | Reaction Type | Key Features | Ref. |
|---|---|---|---|---|
| Halide Cluster | [(Ta₆Cl₁₂)Cl₂(H₂O)₄]·4H₂O | Aldol Condensation | Thermally stable; promotes reaction at high temperatures (>350 °C). | researchgate.net |
| Transition Metal | [Rh(COD)Cl]₂ | Sequential Aldol/Addition | Efficiently combines enone formation with subsequent additions. | nih.gov |
| Organometallic | Platinacycle 1 | Tandem Addition/Oxidation | Used in tandem processes where aldol condensation can be a side reaction. | nih.gov |
Green Chemistry Principles in Production
The industrial production of ketones is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous materials. msuniv.ac.in In the synthesis of 2-methyl-1-penten-3-one and its isomers, significant advancements have been made by employing solid acid catalysts and continuous flow systems.
Solid Acid Catalysts:
Traditional synthesis methods for related ketones often rely on homogeneous acid catalysts, which can be corrosive, difficult to separate from the reaction mixture, and generate significant waste. researchgate.net A greener alternative is the use of solid acid catalysts. These materials, which include polymeric resins, clays, and metal oxides, offer several advantages:
Ease of Separation: They can be easily filtered from the product mixture, simplifying purification.
Reduced Corrosion: They are generally less corrosive to equipment than liquid acids.
An improved process for producing the related isomer, 3-methyl-3-penten-2-one (B7765926) (3M3P), a key intermediate for fragrances, utilizes a solid acid catalyst for the aldol condensation of acetaldehyde (B116499) and methyl ethyl ketone. scribd.comgoogle.com Catalysts such as polymer-supported sulfonic acid resins (e.g., Amberlyst-15), acid-supported clays, or perfluorinated sulfonic acid resins have proven effective. acs.orggoogle.com For instance, using a solid acid catalyst supported on a polymeric resin in a continuous stirred-tank reactor (CSTR) for 3M3P synthesis resulted in a high yield of 82% based on acetaldehyde. google.com
Continuous Systems:
Shifting from traditional batch reactors to continuous flow systems represents a major step in process intensification and sustainability. researchgate.net Continuous systems, such as continuous stirred-tank reactors (CSTRs) and microreactors, offer enhanced safety, better heat and mass transfer, and more consistent product quality. scribd.comnih.gov
A process for producing 3M3P employs a continuous reactor system, which can be a single CSTR, multiple CSTRs in series, or a microreactor. scribd.com The use of a fixed-bed reactor (FBR) combined with a reactive distillation column (RDC) has been shown to improve yields to nearly 96% while significantly reducing energy consumption, CO2 emissions, and waste compared to traditional batch processes. researchgate.net Microreactors, with channel diameters typically ranging from 0.2 to 3 mm, provide a high surface-area-to-volume ratio, leading to excellent reaction control and efficiency. scribd.com For example, the synthesis of 3M3P in a microreactor with a residence time of about one hour demonstrated a mass efficiency of approximately 64% over 40 hours of continuous operation. google.com
| System Type | Catalyst | Key Findings | Reference |
|---|---|---|---|
| Single CSTR | Solid acid catalyst on polymeric resin | Yield of 82% (based on acetaldehyde) with a residence time of ~6 hours. | google.com |
| Microreactor | Solid acid catalyst | Mass efficiency of ~64% over 40 hours of continuous operation with a residence time of ~1 hour. | google.com |
| Fixed Bed Reactor (FBR) | Heterogeneous catalyst | Reduces energy use by 34.4% and total annual cost by 48.4% compared to batch reactors. | researchgate.net |
| Reactive Distillation Column (RDC) + FBR | Heterogeneous catalyst | Achieves yields up to 95.8%; reduces energy use by 42% and waste by 87.3% compared to batch. | researchgate.net |
Derivatization Strategies for 2-Methyl-1-penten-3-one and its Precursors/Analogs
The chemical structure of 2-methyl-1-penten-3-one, featuring an α,β-unsaturated ketone system, allows for a variety of derivatization reactions. These transformations can target the carbonyl group, the carbon-carbon double bond, or both, leading to a wide range of other functional molecules.
Functional Group Interconversions
Functional group interconversions are fundamental transformations in organic synthesis that modify one functional group into another. compoundchem.com For 2-methyl-1-penten-3-one and its precursors, several such conversions are synthetically important.
Oxidation/Reduction: The precursor alcohol, 2-methyl-1-penten-3-ol (B1580522), can be oxidized to yield 2-methyl-1-penten-3-one. nih.gov Conversely, the ketone can be reduced back to the corresponding allylic alcohol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which attack the carbonyl group. compoundchem.com
Conversion of Hydroxyl Groups: The hydroxyl group of the precursor alcohol, 2-methyl-1-penten-3-ol, can be converted into other functional groups. For example, it can be transformed into a good leaving group, such as a tosylate, which can then be displaced by various nucleophiles. vanderbilt.edu Reaction with agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding alkyl halide. vanderbilt.edu
Interconversion via Enol Ethers: An analog, 1-methoxy-2-methyl-1-penten-3-one, is synthesized from a hydroxy precursor via a trimethylsiloxy derivative, showcasing the interconversion of a hydroxyl group to a methoxy (B1213986) group through an enol ether intermediate.
| Starting Material | Reagent(s) | Product | Transformation Type | Reference |
|---|---|---|---|---|
| 2-Methyl-1-penten-3-ol | Oxidizing agent (e.g., CrO₃) | 2-Methyl-1-penten-3-one | Oxidation | |
| 2-Methyl-1-penten-3-one | Reducing agent (e.g., NaBH₄) | 2-Methyl-1-penten-3-ol | Reduction | compoundchem.com |
| Alcohol (general) | SOCl₂ or PBr₃ | Alkyl Halide | Hydroxyl to Halide Conversion | vanderbilt.edu |
| 1-Hydroxy-2-methylpent-1-en-3-one | 1. Trimethylsilyl chloride 2. Methanol (acidic) | 1-Methoxy-2-methyl-1-penten-3-one | Hydroxyl to Methoxy Conversion |
Conjugate Addition Reactions
The α,β-unsaturated carbonyl moiety in 2-methyl-1-penten-3-one makes it an excellent substrate for conjugate addition reactions, also known as Michael additions. In these reactions, a nucleophile adds to the β-carbon of the conjugated system. This is a powerful carbon-carbon bond-forming reaction.
The reactivity of conjugated dienes and enones in electrophilic additions often leads to a mixture of 1,2-addition (at the C=C double bond) and 1,4-addition (conjugate addition) products, with the formation of a stabilized allylic carbocation intermediate influencing the outcome. libretexts.org For α,β-unsaturated ketones, nucleophilic conjugate addition is common.
Organocuprate Reagents: Higher-order organocuprates, such as R₂Cu(CN)Li₂, are highly effective reagents for delivering a wide range of alkyl, vinyl, and aryl groups via conjugate addition to α,β-unsaturated ketones. acs.org This method is known for its high efficiency and selectivity for 1,4-addition over direct addition to the carbonyl carbon.
Stetter Reaction: The Stetter reaction is a specific type of conjugate addition where an aldehyde is added to an activated olefin, catalyzed by a thiazolium salt. orgsyn.org This reaction is applicable to homologs of butenone, such as 1-penten-3-one, and is used to synthesize γ-diketones (1,4-dicarbonyl compounds). orgsyn.org The mechanism involves the formation of a thiazolium ylide which acts as the effective nucleophile. orgsyn.org
Addition of Other Nucleophiles: A variety of other nucleophiles can participate in conjugate addition to α,β-unsaturated systems, including enolates, amines, and thiols, expanding the synthetic utility of this reaction.
Reaction Mechanisms and Reactivity of 2 Methyl 1 Penten 3 One
Electrophilic Addition Mechanisms
As an α,β-unsaturated ketone, 2-methyl-1-penten-3-one possesses two primary sites for electrophilic attack: the C=C double bond (a nucleophile) and the carbonyl oxygen (a Lewis base). Electrophilic addition reactions primarily target the electron-rich π-system of the alkene. The presence of the electron-withdrawing carbonyl group, however, deactivates the double bond towards electrophiles compared to a simple isolated alkene.
The mechanism typically begins with the attack of the electrophile (E⁺) on the C=C bond. For 2-methyl-1-penten-3-one, this attack can occur at either C1 or C2. Following Markovnikov's rule, the electrophile would preferentially add to the less substituted carbon, C1, to form a more stable carbocation intermediate at C2. The subsequent attack by a nucleophile (Nu⁻) on this carbocation completes the addition. However, the powerful electron-withdrawing effect of the adjacent carbonyl group destabilizes the C2 carbocation, making this pathway less favorable than in typical alkenes. The reaction is thus often more complex and can compete with conjugate addition pathways, especially with weaker electrophiles.
Nucleophilic Substitution Processes
While direct nucleophilic substitution at the sp² hybridized carbons is not a characteristic reaction, 2-methyl-1-penten-3-one is highly susceptible to nucleophilic conjugate addition, also known as 1,4-addition or Michael addition. openstax.orgwikipedia.org This is a vinylogous counterpart to direct nucleophilic addition to the carbonyl group. wikipedia.org
The reactivity is dictated by the electronic structure of the conjugated system. The electronegative oxygen atom polarizes the system, creating electrophilic centers at both the carbonyl carbon (C3) and the β-carbon (C1). libretexts.orgpearson.com Nucleophilic attack can therefore occur at two positions:
1,2-Addition (Direct Addition): The nucleophile attacks the electrophilic carbonyl carbon (C3).
1,4-Addition (Conjugate Addition): The nucleophile attacks the electrophilic β-carbon (C1). wikipedia.org
The general mechanism for conjugate addition involves the attack of a nucleophile at the β-carbon, which pushes the π-electrons of the C=C bond to form a carbanion at the α-carbon. This negative charge is delocalized by resonance onto the carbonyl oxygen, forming a stable enolate intermediate. openstax.orgwikipedia.org Subsequent protonation of the enolate at the α-carbon yields the final saturated ketone product. openstax.orgwikipedia.org
The choice between 1,2- and 1,4-addition is influenced by the nature of the nucleophile. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like Gilman reagents (lithium diorganocopper), selectively perform 1,4-addition. openstax.orglibretexts.org For example, lithiated methyl pyridines have been shown to add to enones in a conjugate fashion, particularly with the use of copper salts to form a softer cuprate (B13416276) reagent. acs.orgnih.gov
Oxidation Reactions
Hydroxyl Radical Initiated Oxidation Kinetics and Mechanisms
The atmospheric oxidation of 2-methyl-1-penten-3-one is primarily initiated by reaction with hydroxyl (OH) radicals, which is the major tropospheric sink for this compound. acs.org The reaction proceeds mainly through the electrophilic addition of the OH radical to the C=C double bond. copernicus.org This addition can occur at either C1 or C2, leading to the formation of two possible hydroxyalkyl radical intermediates.
Kinetic studies on the parent compound, 1-penten-3-one (ethyl vinyl ketone), show a negative temperature dependence, which is characteristic of a reaction mechanism proceeding via a pre-reactive complex. acs.org The rate coefficient for the reaction of OH radicals with a structurally similar compound, (1E)-1-methoxy-2-methyl-1-penten-3-one, has been determined to be quite high, indicating significant atmospheric reactivity. copernicus.org
| Compound | kOH (cm3 molecule-1 s-1) | Reference |
|---|---|---|
| 1-Penten-3-one (Ethyl Vinyl Ketone) | (4.4 ± 1.4) × 10-12 exp{(507 ± 90)/T} | acs.org |
| (1E)-1-Methoxy-2-methyl-1-penten-3-one | (3.34 ± 0.43) × 10-10 | copernicus.org |
| 1-Penten-3-ol (B1202030) | (6.3 ± 0.1) × 109 (L mol-1 s-1)* | nih.gov |
*Aqueous-phase rate constant.
The subsequent reactions of the hydroxyalkyl radicals with molecular oxygen (O₂) lead to the formation of peroxy radicals, which can then undergo further reactions in the atmosphere to produce various oxygenated products, contributing to the formation of secondary organic aerosols. copernicus.org
Ozonolysis Kinetics and Mechanisms
The reaction of 2-methyl-1-penten-3-one with ozone is another important atmospheric degradation pathway, cleaving the C=C double bond. rsc.orgwikipedia.org The mechanism follows the Criegee model, which involves a 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (a molozonide). wikipedia.orgrsc.orgnih.gov
This primary ozonide rapidly decomposes via a retro-1,3-dipolar cycloaddition into two fragments: a carbonyl compound and a carbonyl oxide, known as a Criegee intermediate (CI). rsc.orgnih.gov For 2-methyl-1-penten-3-one, the cleavage of the C1=C2 bond can proceed via two pathways:
Pathway A: Forms formaldehyde (B43269) (HCHO) and a substituted Criegee intermediate [CH₃CH₂C(=O)C(CH₃)=O⁺-O⁻].
Pathway B: Forms 2-pentanone (CH₃CH₂C(=O)CH₃) and the simplest Criegee intermediate, formaldehyde oxide (CH₂OO).
The stabilized Criegee intermediates (sCIs) are key species that can react further, for instance with SO₂ or water vapor, or rearrange to form other products like organic acids. rsc.org Studies on the ozonolysis of the parent compound 1-penten-3-one have been conducted to understand the formation of such secondary pollutants. rsc.orgresearchgate.net
| Compound | kO3 (10-18 cm3 molecule-1 s-1) | Reference |
|---|---|---|
| 1-Penten-3-one | 0.60 ± 0.04 | researchgate.net |
| 3-Penten-2-one | 31 ± 7 | rsc.org |
| Methyl Methacrylate | 7.0 ± 0.9 | rsc.org |
| 2-Methyl-2-pentenal | 1.58 ± 0.20 | acs.org |
Reduction Pathways
The reduction of 2-methyl-1-penten-3-one can yield different products depending on the reagent and reaction conditions, highlighting the competition between 1,2- and 1,4-reduction.
1,2-Reduction: This pathway involves the reduction of the carbonyl group to a secondary allylic alcohol (2-methyl-1-penten-3-ol). This is typically achieved using "hard" nucleophilic hydride reagents. While sodium borohydride (B1222165) (NaBH₄) can reduce ketones, in the case of enones, it often leads to a mixture of products due to competing 1,4-addition. tcichemicals.commasterorganicchemistry.com The Luche reduction, which uses NaBH₄ in combination with a lanthanide salt like cerium(III) chloride (CeCl₃) in a protic solvent like methanol, is highly selective for 1,2-reduction. tcichemicals.comorganic-chemistry.orgwikipedia.org The CeCl₃ activates the carbonyl group and generates a harder reducing agent in situ, which preferentially attacks the hard carbonyl carbon. organic-chemistry.orgwikipedia.org
1,4-Reduction (Conjugate Reduction): This pathway leads to the saturation of the C=C double bond, yielding the corresponding saturated ketone (2-methyl-3-pentanone). This is favored by "soft" hydride donors. Reagents like tributyltin hydride have shown high selectivity for the 1,4-reduction of certain enones. thieme-connect.com Catalytic hydrogenation using specific catalysts, such as Pd/C with a catalyst poison like diphenylsulfide, can also selectively reduce the alkene functionality without affecting the carbonyl group. organic-chemistry.org
The selectivity of NaBH₄ itself can be influenced by reaction conditions such as solvent and temperature, allowing for some control over the reduction pathway. researchgate.net
Interactions with Chemical Reagents and Substrates
The dual electrophilic nature of 2-methyl-1-penten-3-one allows it to react with a wide variety of chemical reagents and substrates. Its role as a Michael acceptor is particularly prominent in carbon-carbon bond-forming reactions.
Organometallic Reagents: The interaction with organometallic reagents is a key application. As mentioned, "soft" organocuprates (Gilman reagents, R₂CuLi) react almost exclusively via 1,4-conjugate addition to introduce an alkyl or aryl group at the β-carbon (C1). openstax.orglibretexts.org This reaction is a powerful tool for extending the carbon skeleton. In contrast, "harder" organometallic reagents like organolithium (RLi) or Grignard (RMgX) reagents tend to favor 1,2-addition directly to the carbonyl group. openstax.orgharvard.edu
Enolates and other Soft Nucleophiles: In the Michael reaction, enolates derived from other carbonyl compounds can act as soft nucleophiles, adding to the β-carbon of 2-methyl-1-penten-3-one. This forms a new carbon-carbon bond and is fundamental in the synthesis of 1,5-dicarbonyl compounds. Other soft nucleophiles such as amines and thiols also readily undergo conjugate addition. wikipedia.org
Lewis Acids: Lewis acids like CeCl₃ play a crucial role in modulating reactivity. They coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting 1,2-addition by hard nucleophiles, as seen in the Luche reduction. organic-chemistry.orgwikipedia.org
Acid-Catalyzed Transformations
The reactivity of α,β-unsaturated ketones like 2-methyl-1-penten-3-one under acidic conditions is characterized by transformations involving the carbonyl group and the carbon-carbon double bond. Acid catalysis typically initiates reactions by protonating the carbonyl oxygen, which enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack.
In the presence of strong acids, diarylcarbenium ions can react with related alkenes such as 2-methyl-1-pentene (B165372). For instance, diarylmethyl chlorides, when ionized by boron trichloride (B1173362) (BCl₃), form diarylcarbenium tetrachloroborates. These ions readily react with 2-methyl-1-pentene in a second-order reaction, leading to the formation of covalent adducts. uni-muenchen.de The reaction mechanism involves the rate-determining attack of the carbenium ion on the alkene. uni-muenchen.de Kinetic studies of these reactions indicate a late transition state. uni-muenchen.de
Furthermore, acid catalysis is pivotal in the isomerization of related cyclic unsaturated ketones. For example, the acid-catalyzed isomerization of 2-methyl-1-acetylcyclobutene proceeds via the formation of the more substituted α-enol as a predominant intermediate. msu.edu While not directly involving 2-methyl-1-penten-3-one, this illustrates a common pathway for acid-catalyzed rearrangements in similar systems. In related reactions, the acid-catalyzed condensation of ferrocene (B1249389) has been studied with ketones like 5-hydroxy-2-pentanone, which shares structural similarities. acs.org
Brønsted acid catalysis, particularly with chiral phosphoric acids, has been explored in asymmetric transformations of related α-borylmethyl-(E)-crotylboronates. These reactions proceed via kinetic resolution or enantioconvergent pathways to produce chiral diols and aldehydes, highlighting the utility of acid catalysis in controlling stereochemistry in complex molecules. rsc.orgrsc.org
Amine-Catalyzed Reactions
Amine-catalyzed reactions represent a cornerstone of C-C bond formation, and compounds like 2-methyl-1-penten-3-one are potential substrates for such transformations. The Knoevenagel condensation, a classic example, involves the reaction of ketones with active methylene (B1212753) compounds, often catalyzed by secondary amines. oup.com This reaction proceeds under mild basic conditions and involves multiple reversible steps. The mechanism includes the formation of an intermediary amino compound, and the stereochemistry of the final alkene product is determined during the elimination step from this intermediate. oup.com
The reaction of ketones with primary or secondary amines typically forms imines or enamines, respectively. The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of water. mnstate.edu For this reaction to proceed to an imine, the amine must have at least one hydrogen atom attached to the nitrogen. mnstate.edu The process is often catalyzed by an acid, but the amine itself can act as a catalyst. Mannich reactions, which involve an amine, an active hydrogen compound, and a non-enolizable aldehyde or ketone, can also be relevant, as demonstrated by the synthesis of Mannich bases from related styryl alkyl ketones. usask.ca
In the context of hydroamination, rare-earth metal complexes have been shown to catalyze the anti-Markovnikov addition of amines to allylic alcohols, providing γ-amino alcohols. researchgate.net This type of reactivity highlights the potential for catalytic amine addition to the double bond of unsaturated systems, although direct examples with 2-methyl-1-penten-3-one are not extensively detailed in the provided literature.
Reactions with Chlorine Atoms
In atmospheric chemistry, chlorine atoms (Cl) are significant oxidants, particularly in marine environments. They react rapidly with unsaturated organic compounds like 2-methyl-1-penten-3-one. The primary reaction pathways for chlorine atoms with unsaturated ketones are addition to the C=C double bond and, to a lesser extent, abstraction of allylic hydrogen atoms.
For alkenes, the rate of reaction with chlorine atoms is influenced by the degree of substitution at the double bond. Kinetic studies on a series of unsaturated ketones provide insight into the reactivity of 2-methyl-1-penten-3-one. The reaction rate constants are generally high, on the order of 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. acs.org Theoretical and experimental studies on analogous unsaturated alcohols, such as 1-penten-3-ol, confirm that the addition of Cl to the double bond is the dominant reaction pathway over H-abstraction. researchgate.net The attack can lead to the formation of chloro-substituted carbonyl compounds. researchgate.net
The table below presents rate coefficients for the reaction of chlorine atoms with several unsaturated ketones, providing a comparative basis for the expected reactivity of 2-methyl-1-penten-3-one.
| Unsaturated Ketone | Rate Coefficient (k) at 298 K (x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) | Reference Compound |
|---|---|---|
| 3-Penten-2-one | 2.53 ± 0.54 | Not Specified acs.org |
| 4-Hexen-3-one | 3.00 ± 0.58 | Not Specified acs.org |
| 5-Hexen-2-one | 3.15 ± 0.50 | Not Specified acs.org |
| 4-Methyl-3-penten-2-one | Not Specified | Not Specified acs.org |
| 1-Penten-3-ol | 2.35 ± 0.31 | Not Specified researchgate.net |
Data sourced from kinetic studies on gas-phase reactions. acs.orgresearchgate.net
The high reactivity indicated by these rate constants suggests that the atmospheric lifetime of 2-methyl-1-penten-3-one with respect to reaction with chlorine atoms would be very short, on the order of hours. acs.org
Intermediates and Transition States in Key Reactions
The mechanisms of reactions involving 2-methyl-1-penten-3-one are elucidated by understanding the transient species—intermediates and transition states—that are formed.
In acid-catalyzed reactions , the initial intermediate is typically a resonance-stabilized oxocarbenium ion, formed by the protonation of the carbonyl oxygen. This enhances the electrophilicity at both the carbonyl carbon and the β-carbon. For additions to the double bond, such as the reaction of diarylcarbenium ions with the structurally similar 2-methyl-1-pentene, the reaction proceeds through a transition state leading to a tertiary carbocation intermediate before the final product is formed. uni-muenchen.de Isotope effect studies suggest a late transition state for these additions, meaning the transition state resembles the carbocation intermediate. uni-muenchen.de
For amine-catalyzed reactions like the Knoevenagel condensation, the mechanism involves several key intermediates. oup.com Initially, the amine may react with the ketone to form an enamine or with the active methylene compound to form a carbanion. The crucial step often involves the formation of an intermediary amino compound (an aldol-type adduct), which then undergoes elimination. oup.com The transition state of this elimination step is critical as it determines the E/Z stereochemistry of the final product. oup.com
In reactions with chlorine atoms , the dominant pathway involves the electrophilic addition of a chlorine atom to the π-system of the double bond. This proceeds via a cyclic chloronium-ion-like transition state or directly forms a chloroalkyl radical intermediate. researchgate.net Given the substitution pattern of 2-methyl-1-penten-3-one, the chlorine atom would preferentially add to the less substituted C-1, leading to a more stable tertiary radical at C-2. This radical intermediate would then react further, typically with O₂, in atmospheric conditions. The alternative, H-abstraction, would proceed via a transition state where the C-H bond at an allylic position is being broken. However, for most unsaturated systems, the energy barrier for addition is lower than for abstraction. researchgate.net
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 2-methyl-1-penten-3-one, providing detailed information about the carbon skeleton and the electronic environment of each nucleus.
Carbon-13 (¹³C) NMR spectroscopy is particularly powerful for confirming the molecular structure of 2-methyl-1-penten-3-one by identifying its six distinct carbon atoms. While specific, experimentally derived spectral data can be proprietary, the expected chemical shifts can be predicted based on established principles for α,β-unsaturated ketones. libretexts.org The carbonyl carbon (C=O) is the most deshielded and appears furthest downfield, typically in the range of 190-210 ppm. libretexts.org Carbons of the double bond (C=C) resonate in the vinylic region, while the sp³-hybridized carbons of the methyl and ethyl groups appear in the upfield alkyl region.
Predicted ¹³C NMR Chemical Shifts for 2-methyl-1-penten-3-one
| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (CH₂=) | sp² | ~125-130 | Vinylic carbon, terminal end of the double bond. |
| C2 (-C(CH₃)=) | sp² | ~140-145 | Vinylic carbon, substituted with a methyl group. |
| C3 (C=O) | sp² | ~200-208 | Carbonyl carbon, highly deshielded due to the electronegative oxygen. |
| C4 (-CH₂CH₃) | sp³ | ~30-35 | Methylene (B1212753) carbon adjacent to the carbonyl group. |
| C5 (-CH₂CH₃) | sp³ | ~8-12 | Terminal methyl carbon of the ethyl group. |
| C6 (C(CH₃)=) | sp³ | ~15-20 | Methyl carbon attached to the double bond. |
This table presents predicted values based on established NMR principles for functional groups.
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of 2-methyl-1-penten-3-one through its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion (M⁺) peak corresponding to its molecular weight of 98.14 g/mol . nist.govnist.gov
The fragmentation pattern is characteristic of α,β-unsaturated ketones and provides structural confirmation. msu.edu Key fragmentation pathways include the cleavage of the bond alpha to the carbonyl group. The loss of the ethyl group (•CH₂CH₃, 29 Da) results in a prominent acylium ion [M-29]⁺ at a mass-to-charge ratio (m/z) of 69. Another significant cleavage is the loss of the methyl group (•CH₃, 15 Da), leading to a fragment at m/z 83.
Major Fragment Ions in the Electron Ionization Mass Spectrum of 2-methyl-1-penten-3-one
| m/z | Proposed Fragment Ion | Identity of Lost Neutral |
| 98 | [C₆H₁₀O]⁺ | Molecular Ion |
| 83 | [C₅H₇O]⁺ | •CH₃ |
| 69 | [C₄H₅O]⁺ | •C₂H₅ |
| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | •C₂H₅ and CO, or •C₂H₅ |
| 41 | [C₃H₅]⁺ | •C₂H₅ and CO |
Data sourced from the NIST Mass Spectrometry Data Center. nist.gov
For enhanced selectivity and sensitivity, particularly in complex matrices, tandem mass spectrometry (MS/MS) is coupled with gas chromatography (GC). In a GC-MS/MS system, the molecular ion (e.g., m/z 98) or a major fragment ion is selected as the precursor ion and subjected to collision-induced dissociation (CID) to generate specific product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and matrix interference. acs.org
A typical GC-MS/MS method would involve:
Gas Chromatography: Separation is achieved on a capillary column (e.g., DB-WAX or HP-5ms) with a programmed temperature ramp to ensure resolution from other volatile compounds.
Tandem Mass Spectrometry: The analysis uses MRM by monitoring specific transitions, such as m/z 98 → 69, to selectively detect and quantify 2-methyl-1-penten-3-one, ensuring high confidence in the identification even at trace levels. acs.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the key functional groups within the 2-methyl-1-penten-3-one molecule. The spectrum is dominated by absorptions corresponding to the conjugated carbonyl and alkene groups. The C=O stretching vibration of the ketone appears as a strong, sharp band. Due to conjugation with the C=C double bond, this absorption is shifted to a lower wavenumber (typically 1670-1690 cm⁻¹) compared to a simple aliphatic ketone (1715 cm⁻¹). The C=C stretch of the alkene appears in the 1600-1650 cm⁻¹ region.
Characteristic Infrared Absorption Bands for 2-methyl-1-penten-3-one
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretch (conjugated) | 1670 - 1690 | Strong |
| C=C (Alkene) | Stretch | 1600 - 1650 | Medium |
| C-H (Vinylic) | Stretch | 3010 - 3095 | Medium |
| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium-Strong |
This table presents expected wavenumber ranges based on established IR spectroscopy principles.
Hyphenated Techniques in Complex Matrix Analysis (e.g., HS-SPME-GC-MS/MS)
The analysis of 2-methyl-1-penten-3-one in complex samples like food, beverages, or environmental samples often requires a sample preparation step to isolate and concentrate the analyte. Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free, efficient, and widely used technique for this purpose. nih.gov It involves exposing a coated fiber to the headspace above the sample, where volatile compounds like 2-methyl-1-penten-3-one partition onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis.
The efficiency of the extraction depends on several factors that must be optimized. cabidigitallibrary.org Coupling HS-SPME with GC-MS or GC-MS/MS creates a powerful, fully automated method for the analysis of volatile ketones. acs.org
Typical Optimized Parameters for HS-SPME Analysis of Volatile Carbonyls
| Parameter | Optimized Condition | Rationale |
| SPME Fiber Coating | DVB/CAR/PDMS | A mixed-phase fiber that effectively adsorbs a wide range of volatile and semi-volatile compounds, including ketones. |
| Extraction Temperature | 40 - 60 °C | Balances volatility of the analyte with minimizing thermal degradation of the sample matrix. |
| Extraction Time | 20 - 40 minutes | Sufficient time to allow for equilibrium or near-equilibrium partitioning of the analyte onto the fiber. |
| Desorption Temperature | 250 °C | Ensures complete and rapid transfer of the analyte from the SPME fiber to the GC column. |
Data compiled from studies on volatile compound analysis. acs.orgcabidigitallibrary.org
Method Development for Trace Analysis and Quantification
Developing robust methods for the trace analysis and quantification of 2-methyl-1-penten-3-one is critical for applications in food chemistry, environmental monitoring, and quality control. The goal is to achieve low limits of detection (LOD) and quantification (LOQ) while maintaining high accuracy and precision.
Method development involves several key steps:
Sample Preparation: Techniques like HS-SPME or purge-and-trap are optimized to efficiently extract and concentrate the analyte from the sample matrix. For aqueous samples, factors like pH and the addition of salt can be adjusted to improve extraction efficiency by increasing the analyte's volatility. cabidigitallibrary.org
Chromatographic Separation: The GC method must be optimized to separate 2-methyl-1-penten-3-one from potential isomers and other interfering compounds present in the sample.
Detection and Quantification: High-sensitivity detectors, particularly mass spectrometers operating in selected ion monitoring (SIM) or MRM mode, are employed. acs.org
Method Validation: A developed method must be rigorously validated according to established guidelines. This includes assessing its linearity (calibration curve), LOD, LOQ, accuracy (recovery studies), and precision (repeatability and reproducibility). For instance, fully automated HS-SPME-GC-MS/MS methods for related carbonyls in wine have demonstrated excellent linearity and LOQs well below the sensory perception thresholds. acs.org The development of such robust methods ensures reliable and defensible data for trace-level analysis.
Computational Chemistry Investigations of 2 Methyl 1 Penten 3 One
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic landscape of 2-methyl-1-penten-3-one. These calculations predict key geometric parameters and electronic properties that govern the molecule's reactivity. The α,β-unsaturated ketone framework creates a conjugated system that influences its electronic distribution. The presence of the methyl group on the double bond and the ethyl group attached to the carbonyl carbon introduces specific steric and electronic effects.
Computed properties provide a baseline understanding of the molecule's characteristics. For instance, the predicted octanol-water partition coefficient (XlogP) suggests its relative hydrophobicity. uni.lu Such calculations are foundational for more complex simulations, including reaction modeling and spectroscopic predictions.
Table 1: Computed Molecular Properties of 2-Methyl-1-penten-3-one
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H10O | nist.gov |
| Molecular Weight | 98.14 g/mol | nih.gov |
| Monoisotopic Mass | 98.073164938 Da | nih.gov |
| XlogP3-AA | 1.4 | nih.gov |
This table presents data calculated using computational models.
Reaction Pathway Modeling and Energy Landscapes
Computational modeling is crucial for mapping the reaction pathways and energy landscapes of reactions involving 2-methyl-1-penten-3-one. This is particularly evident in the study of its atmospheric degradation. For α,β-unsaturated ketones, key atmospheric reactions include ozonolysis and oxidation initiated by hydroxyl (OH) radicals. copernicus.orgresearchgate.net
Modeling the ozonolysis of similar α,β-unsaturated aldehydes, like 2-methyl-2-pentenal, shows the formation of a primary ozonide intermediate. acs.org This intermediate subsequently decomposes through different pathways, leading to various products like propanal and methylglyoxal. acs.org The energy barriers for these pathways, calculated using methods like M06-2X and CCSD(T), determine the product distribution. acs.org
Similarly, the reaction with OH radicals is modeled to proceed primarily through the addition of the radical to the C=C double bond. copernicus.orgtandfonline.com Quantum chemical calculations for related unsaturated alcohols show that these addition channels have lower energy barriers compared to hydrogen abstraction pathways. tandfonline.com These models help elucidate the complex mechanisms that follow the initial radical attack, leading to the formation of various secondary pollutants. copernicus.orgresearchgate.net
Prediction of Spectroscopic Parameters
Computational methods can accurately predict the spectroscopic parameters of 2-methyl-1-penten-3-one, which are essential for its identification and characterization. Theoretical calculations can generate predicted infrared (IR), nuclear magnetic resonance (NMR), and mass spectra that can be compared with experimental data for structural validation. nist.govnih.gov
The NIST Chemistry WebBook provides experimental gas-phase IR and mass spectrometry (electron ionization) data for 2-methyl-1-penten-3-one. nist.govnist.gov Computational approaches, such as DFT, can calculate vibrational frequencies corresponding to IR absorption bands and chemical shifts for ¹H and ¹³C NMR spectra. For example, IR spectroscopy would confirm the characteristic C=O and C=C stretching frequencies of the enone system. Mass spectrometry fragmentation patterns can also be rationalized by analyzing the stability of potential fragment ions using computational energetics. nist.gov
Table 2: Predicted Collision Cross Section (CCS) Data for 2-Methyl-1-penten-3-one Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 99.080442 | 118.6 |
| [M+Na]⁺ | 121.06238 | 126.0 |
| [M-H]⁻ | 97.065890 | 119.2 |
| [M+NH₄]⁺ | 116.10699 | 142.0 |
| [M+K]⁺ | 137.03632 | 126.1 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu m/z refers to the mass-to-charge ratio.
Simulation of Atmospheric and Environmental Reactions
Simulations of the atmospheric and environmental reactions of 2-methyl-1-penten-3-one are vital for understanding its environmental fate and impact. This compound can be emitted from natural sources, such as plants under stress, and its subsequent atmospheric degradation contributes to the formation of secondary organic aerosols (SOA) and other pollutants. nih.govresearchgate.net
Studies on the atmospheric fate of related unsaturated ketoethers, such as (1E)-1-methoxy-2-methyl-1-penten-3-one, provide a model for the behavior of 2-methyl-1-penten-3-one. copernicus.orgresearchgate.net These investigations, often conducted in atmospheric simulation chambers and supported by computational modeling, show that the primary atmospheric sink is reaction with OH radicals. copernicus.orgresearchgate.neteurochamp.org The reaction is initiated by the electrophilic addition of the OH radical to the electron-rich double bond. researchgate.net This leads to the formation of products like methyl formate (B1220265) and 2,3-pentanedione. researchgate.net The rate coefficients determined from these simulations are used in larger atmospheric models to predict the compound's atmospheric lifetime and its contribution to oxidant and SOA formation. copernicus.org The degradation of 2-methyl-1-penten-3-one can also be initiated by reaction with ozone, leading to the formation of carbonyls and other oxygenated products. researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies use computational methods to correlate a molecule's chemical structure with its reactivity or biological activity. For 2-methyl-1-penten-3-one, an α,β-unsaturated carbonyl, its electrophilic reactivity as a Michael acceptor is a key determinant of its potential toxicity. researchgate.net
Quantum chemical calculations can predict this reactivity by modeling the transition state of its reaction with a model nucleophile, such as methane (B114726) thiol, which mimics biological thiols like glutathione. researchgate.net Studies on a range of α,β-unsaturated carbonyls have shown that the energy barrier of this Michael addition reaction correlates well with experimental reaction rates. researchgate.net The substitution pattern on the α- and β-carbons significantly influences reactivity; for instance, β-substitution is well-captured by the calculated reaction barriers, while α-substitution effects may require empirical correction for accurate prediction. researchgate.net Such SAR models enable the in silico screening of compounds like 2-methyl-1-penten-3-one for toxicity-relevant electrophilicity, aiding in predictive hazard evaluation. researchgate.net
Environmental Fate and Degradation of 2 Methyl 1 Penten 3 One
Atmospheric Degradation Pathways
Once released into the troposphere, 2-methyl-1-penten-3-one is subject to several degradation processes initiated by sunlight and atmospheric oxidants. The primary pathways include reactions with hydroxyl radicals and ozone, which lead to the formation of various secondary pollutants and influence regional air quality.
During daylight hours, the reaction with the hydroxyl radical (OH) is the predominant atmospheric loss process for many VOCs, including α,β-unsaturated ketones. copernicus.org For compounds with a carbon-carbon double bond, the reaction mechanism primarily involves the electrophilic addition of the OH radical to the C=C bond. copernicus.org
While specific kinetic data for 2-methyl-1-penten-3-one is not extensively documented in the cited literature, a comprehensive study on the closely related analogue, (1E)-1-methoxy-2-methyl-1-penten-3-one (MMPO), provides significant insights. copernicus.org The presence of the double bond and activating functional groups suggests a high reactivity for this class of compounds. copernicus.org The experimental rate coefficient for the reaction of OH radicals with MMPO was determined at 298 K and 1 atmosphere of air. This data is presented in Table 1.
Table 1: OH Radical Reaction Rate Coefficient
| Compound | Rate Coefficient (kOH) at 298 K (cm3 molecule-1 s-1) | Reference |
|---|---|---|
| (1E)-1-methoxy-2-methyl-1-penten-3-one | (3.34 ± 0.43) x 10-10 | copernicus.org |
The reaction mechanism for the OH-initiated oxidation of the analogue MMPO proceeds via the addition of the OH radical to the double bond, forming radical adducts. These adducts rapidly react with molecular oxygen (O₂) to form peroxy radicals (RO₂). In the presence of nitrogen oxides (NOₓ), these peroxy radicals can lead to the formation of various stable oxidation products. copernicus.org
The reaction with ozone (O₃) is another significant degradation pathway for unsaturated compounds in the atmosphere, particularly at night when OH radical concentrations are low. The ozonolysis of alkenes proceeds via the Criegee mechanism, which involves the 1,3-dipolar cycloaddition of ozone across the double bond to form an unstable primary ozonide. nih.gov This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, known as a Criegee intermediate (CI). nih.govacs.org
Specific experimental studies on the ozonolysis of 2-methyl-1-penten-3-one were not found in the reviewed literature. However, research on analogous α,β-unsaturated ketones allows for a predictive understanding of the reaction pathway. For 1-penten-3-one, ozonolysis was found to produce formaldehyde (B43269) and 2-oxobutanal. researchgate.net For 2-methyl-1-penten-3-one, the cleavage of the C=C double bond is expected to yield formaldehyde and 2-butanone (B6335102) (ethyl methyl ketone) as the primary carbonyl products.
The general reaction is as follows: CH₂(C(CH₃))C(=O)CH₂CH₃ + O₃ → [Primary Ozonide] → HCHO (Formaldehyde) + O=C(CH₃)C(=O)CH₂CH₃ (from one fragmentation route) and other Criegee intermediates.
The Criegee intermediates formed are highly reactive and can be stabilized, isomerize, or react with other atmospheric species like water vapor, SO₂, or NO₂, contributing to the formation of secondary aerosols and other products. nih.gov
The atmospheric oxidation of 2-methyl-1-penten-3-one is a source of secondary atmospheric pollutants, including secondary organic aerosols (SOAs) and nitrogen-containing compounds like peroxyacetyl nitrate (B79036) (PAN) and peroxypropionyl nitrate (PPN).
Studies on the OH-initiated oxidation of the analogue (1E)-1-methoxy-2-methyl-1-penten-3-one in the presence of NOₓ have identified several key products that contribute to air pollution. copernicus.org The degradation leads to the formation of carbonyls such as methyl glyoxal, which is a well-known and efficient precursor to SOA formation. copernicus.org The ozonolysis of similar unsaturated ketones has also been shown to result in the formation of SOAs. researchgate.netresearchgate.net
Furthermore, the oxidation of this class of compounds contributes to the budget of long-lived nitrogen-containing pollutants. copernicus.org Peroxyacetyl nitrate (PAN) and peroxypropionyl nitrate (PPN) were identified and quantified as major products from the OH radical reaction with (1E)-1-methoxy-2-methyl-1-penten-3-one. copernicus.org These compounds are important reservoirs for NOₓ in the troposphere, capable of transporting it over long distances. The molar yields of the major identified products from the oxidation of this analogue are summarized in Table 2.
Table 2: Product Yields from the OH-Initiated Oxidation of (1E)-1-methoxy-2-methyl-1-penten-3-one
| Product | Molar Yield (%) | Significance | Reference |
|---|---|---|---|
| Methyl Formate (B1220265) | 49 ± 7 | Stable oxidation product | copernicus.org |
| Methyl Glyoxal | 23 ± 4 | SOA Precursor | copernicus.org |
| 2,3-Pentanedione | 15 ± 3 | Carbonyl product | copernicus.org |
| Peroxypropionyl Nitrate (PPN) | 10 ± 2 | NOₓ Reservoir | copernicus.org |
The atmospheric lifetime of a VOC is a crucial parameter that determines its transport distance and potential for environmental impact. It is defined by the rates of its primary degradation reactions. The lifetime (τ) with respect to a specific oxidant is the inverse of the product of the reaction rate coefficient (k) and the average concentration of that oxidant ([X]).
τ = 1 / (kₓ * [X])
Using the rate coefficient for the reaction with OH radicals for the analogue (1E)-1-methoxy-2-methyl-1-penten-3-one (kₒₕ = 3.34 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) copernicus.org and a typical global average 24-hour mean OH concentration of 1 x 10⁶ molecules cm⁻³, the atmospheric lifetime is calculated to be very short, on the order of hours. This indicates that 2-methyl-1-penten-3-one and its analogues are likely removed from the atmosphere close to their emission sources.
The Photochemical Ozone Creation Potential (POCP) is an index used to rank the ability of a VOC to produce ground-level ozone on a mass-emitted basis, relative to a reference compound (typically ethene). mst.dkresearchgate.net Specific POCP values for 2-methyl-1-penten-3-one are not available in the cited literature. However, ketones are generally classified as weak to moderate ozone producers. researchgate.net Given its high reactivity with OH radicals, 2-methyl-1-penten-3-one would be rapidly oxidized, participating in photochemical cycles that produce ozone, particularly in NOₓ-rich environments. Its POCP value would be influenced by its rapid degradation rate and the nature of its oxidation products.
Formation of Secondary Atmospheric Pollutants (e.g., SOAs, PAN, PPN)
Degradation in Aqueous and Biological Systems
The fate of 2-methyl-1-penten-3-one in aqueous systems is governed by its solubility and hydrolytic stability. As an α,β-unsaturated ketone, its chemical structure confers susceptibility to hydrolysis, particularly under non-neutral pH conditions. The conjugated system allows for nucleophilic addition reactions. nih.gov
In aqueous environments, a potential degradation pathway is the Michael addition of a water molecule across the activated C=C double bond. This reaction would lead to the formation of a β-hydroxy ketone. While this reaction is often slow in neutral water, it can be catalyzed by acids or bases.
Under strongly alkaline conditions (pH 11-13), α,β-unsaturated carbonyl compounds can undergo hydrolysis via a retro-aldol condensation mechanism. google.com This pathway would cleave the molecule, leading to the formation of simpler carbonyl compounds. Conversely, some synthetic methods utilize acid-catalyzed hydrolysis to produce α,β-unsaturated ketones, indicating that the stability is highly dependent on the specific conditions.
Specific experimental data on the hydrolysis rate of 2-methyl-1-penten-3-one under typical environmental conditions (pH 5-9) is lacking in the reviewed sources. However, the inherent reactivity of the α,β-unsaturated ketone functional group suggests that hydrolysis could be a relevant degradation pathway over longer timescales or in specific aquatic environments with elevated or depressed pH. nih.govgoogle.com
Microbial and Enzymatic Degradation
The microbial and enzymatic degradation of 2-methyl-1-penten-3-one is a key aspect of its environmental fate. While specific studies focusing exclusively on 2-methyl-1-penten-3-one are limited, the degradation pathways can be inferred from research on structurally similar ketones and unsaturated compounds.
Microorganisms, particularly bacteria, are known to be highly versatile in their ability to metabolize a wide range of organic compounds, including ketones. nih.gov The degradation of ketones by microorganisms typically involves initial enzymatic attacks that introduce functional groups, making the molecule more amenable to further breakdown.
Research on the bacterial degradation of other ketones suggests that the initial step often involves a hydroxylation reaction catalyzed by monooxygenase enzymes. For instance, in the degradation of tert-amyl alcohol, a tertiary alcohol, the putative tertiary alcohol monooxygenase MdpJ is a likely catalyst for hydroxylation. nih.gov This initial hydroxylation can lead to the formation of diols, which are then further metabolized. nih.gov
In the case of unsaturated ketones like 2-methyl-1-penten-3-one, the double bond presents an additional site for enzymatic attack. The degradation of the related compound, 1-penten-3-one, has been studied in the context of food chemistry, where it is known to degrade during storage. researchgate.net This suggests that 2-methyl-1-penten-3-one is also likely susceptible to degradation.
The degradation of 3-methyl-3-pentanol, a C6 tertiary alcohol, has been shown to proceed via the formation of an unsaturated tertiary alcohol, 3-methyl-1-penten-3-ol. nih.gov This indicates that desaturation is a possible enzymatic mechanism for the transformation of such compounds.
The following table summarizes the potential enzymatic reactions involved in the degradation of 2-methyl-1-penten-3-one, based on studies of related compounds.
Table 1: Potential Enzymatic Reactions in the Degradation of 2-Methyl-1-penten-3-one
| Enzyme Class | Potential Reaction | Relevance to 2-Methyl-1-penten-3-one Degradation |
|---|---|---|
| Monooxygenases | Hydroxylation of the alkyl chain or the double bond. | This is a common initial step in the degradation of many organic compounds, including ketones. nih.gov |
| Desaturases | Introduction of double bonds. | The degradation of related compounds involves desaturation reactions. nih.gov |
| Hydratases | Addition of water across the double bond. | This is a potential mechanism for the initial transformation of the unsaturated ketone. |
| Dehydrogenases | Oxidation of hydroxyl groups. | This would be a subsequent step after an initial hydroxylation. |
Environmental Impact Assessment (General Principles)
The environmental impact assessment of a chemical compound like 2-methyl-1-penten-3-one is a systematic process to evaluate its potential harm to the environment. canada.ca This assessment considers the substance's intrinsic hazardous properties and the extent of environmental exposure. canada.ca
As a volatile organic compound (VOC), 2-methyl-1-penten-3-one can have a significant impact on the environment. environics.comkunakair.com VOCs are known to contribute to the formation of ground-level ozone and smog, which can adversely affect air quality. environics.comkunakair.com The release of VOCs into the atmosphere can also have long-term effects on climate change. environics.com
The environmental risk assessment of ketones, such as musk ketone, involves evaluating the risks to aquatic organisms, soil organisms, and predators in the food chain. nih.gov This is typically done by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). nih.gov
The key components of an environmental impact assessment for a chemical like 2-methyl-1-penten-3-one are outlined in the table below.
Table 2: Key Components of Environmental Impact Assessment for 2-Methyl-1-penten-3-one
| Assessment Component | Description | Key Considerations for 2-Methyl-1-penten-3-one |
|---|---|---|
| Hazard Identification | Determining the potential adverse effects of the substance on environmental compartments (air, water, soil) and organisms. | As a VOC, it can contribute to air pollution. environics.comkunakair.com Its toxicity to aquatic and soil organisms needs to be evaluated. nih.gov |
| Exposure Assessment | Quantifying the concentration of the substance that is likely to be found in the environment. This includes its release, transport, and fate. | Its high vapor pressure suggests it will readily enter the atmosphere. environics.com Its solubility in water and potential for soil adsorption will determine its fate in aquatic and terrestrial environments. dcceew.gov.au |
| Dose-Response Assessment | Establishing the relationship between the dose of the substance and the incidence and severity of an adverse effect. | This involves determining the PNEC for various environmental organisms. nih.gov |
| Risk Characterization | Integrating the hazard, exposure, and dose-response information to estimate the probability of adverse effects occurring in the environment. | This is often expressed as a risk quotient (PEC/PNEC). nih.gov |
The following table lists the chemical compounds mentioned in this article.
Biological Roles and Biochemical Pathways Involving 2 Methyl 1 Penten 3 One
Metabolic Interactions in Biological Systems
2-Methyl-1-penten-3-one is recognized as a metabolite in biological systems, as evidenced by its detection in human saliva and feces . Its interactions are largely characterized by enzymatic transformations and the subsequent formation of various metabolites.
The primary enzymatic transformation involving 2-methyl-1-penten-3-one is its reduction to the corresponding allylic alcohol, 2-methyl-1-penten-3-ol (B1580522). This conversion is a common metabolic fate for ketones and is catalyzed by alcohol dehydrogenases (ADHs) coresta.orguniovi.es. These enzymes facilitate the stereoselective bioreduction of the ketone group, a process that is significant in both metabolic clearance and the synthesis of chiral molecules uniovi.es.
For instance, the enzymatic reduction of the related compound 1-penten-3-one to 1-penten-3-ol (B1202030) is driven by alcohol dehydrogenase, utilizing the cleavage of 13-hydroperoxy-octadecadienoic acid (13-HPOD) derived from linolenic acid researchgate.net. Similarly, chemoenzymatic cascades have been developed that pair metal catalysts with selective alcohol dehydrogenases, such as ADH-A from Rhodococcus ruber, to produce optically pure allylic alcohols from their corresponding ketones in aqueous media uniovi.es. This highlights the crucial role of ADHs in the biotransformation of α,β-unsaturated ketones like 2-methyl-1-penten-3-one.
The metabolism of 2-methyl-1-penten-3-one leads to the formation of several downstream products. The principal metabolite is the alcohol 2-methyl-1-penten-3-ol, formed via the enzymatic reduction described above coresta.org.
Studies on the analogous compound 1-penten-3-one have shed light on further degradation pathways. In orange juice, for example, 1-penten-3-one degrades into metabolites such as 1-hydroxy-3-pentanone and, in the presence of amino acids, S-(3-oxopentyl)-L-cysteine researchgate.net. This suggests that 2-methyl-1-penten-3-one could undergo similar conversions in biological matrices, forming hydroxylated derivatives or cysteine conjugates.
The catabolism of other structurally related compounds provides further insight. The degradation of tert-amyl alcohol involves its conversion to 2-methyl-3-buten-2-ol (B93329), which is then metabolized through a series of steps involving the primary alcohol prenol and its aldehyde, prenal, ultimately yielding 3-methylcrotonic acid asm.org. This pathway, requiring an allylic rearrangement, demonstrates a potential, albeit more complex, metabolic fate for unsaturated alcohols derived from ketones like 2-methyl-1-penten-3-one asm.org.
Table 1: Metabolic Transformations and Metabolites
| Precursor | Transformation | Enzyme/Process | Metabolite(s) |
|---|---|---|---|
| 2-Methyl-1-penten-3-one | Reduction | Alcohol Dehydrogenase (ADH) | 2-Methyl-1-penten-3-ol coresta.org |
| 1-Penten-3-one (related compound) | Reduction | Alcohol Dehydrogenase (ADH) | 1-Penten-3-ol researchgate.net |
| 1-Penten-3-one (related compound) | Degradation | Storage/Reaction with Cysteine | 1-Hydroxy-3-pentanone, S-(3-oxopentyl)-L-cysteine researchgate.net |
Enzymatic Transformations (e.g., Alcohol Dehydrogenases)
Participation in Signaling Pathways (e.g., Pheromonal Activity)
2-Methyl-1-penten-3-one serves as a precursor in the synthesis of certain chemical signals, notably insect pheromones. A key example is its role in the preparation of serricornin, the sex pheromone of the male cigarette beetle (Lasioderma serricorne) coresta.org. The synthesis involves the reduction of 2-methyl-1-penten-3-one to its allylic alcohol, which is a crucial intermediate in constructing the final pheromone structure coresta.org.
The involvement of structurally similar compounds in pheromonal signaling is well-documented. For instance, 2-methyl-3-buten-2-ol is a principal aggregation pheromone component for the spruce bark beetle, Ips typographus, and has also been identified as an alarm pheromone for the European hornet, Vespa crabro slu.seresearchgate.net. This underscores the significance of short-chain unsaturated ketones and their alcohol derivatives as building blocks for semiochemicals that mediate critical insect behaviors.
Biological Activity Profiles (referencing related compounds)
While direct studies on the biological activity of 2-methyl-1-penten-3-one are limited, research on related pentenone structures reveals distinct activity profiles, including antimicrobial and anti-inflammatory properties.
The class of pentenones is known to exhibit antimicrobial effects, which are often attributed to the reactive α,β-unsaturated carbonyl group capable of interacting with microbial components . Research has shown that the related compound 1-penten-3-one demonstrates activity against various pathogenic bacteria and fungi, suggesting its potential as a natural preservative .
Furthermore, synthetic copolymers incorporating a similar structural motif, such as those derived from maleic anhydride (B1165640) and 4-methyl-1-pentene, have been developed to mimic natural antimicrobial peptides. mdpi.com These copolymers exhibit strong antimicrobial properties against both Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (Staphylococcus epidermidis, Staphylococcus aureus) bacteria. mdpi.com Similarly, compounds with structures analogous to 2-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one have shown potential in inhibiting the growth of certain microorganisms ontosight.ai.
Table 2: Antimicrobial Activity of Related Compounds
| Compound/Polymer | Target Organisms | Reference |
|---|---|---|
| 1-Penten-3-one | Various pathogenic bacteria and fungi | |
| Copolymers of maleic anhydride and 4-methyl-1-pentene | E. coli, P. aeruginosa, S. epidermidis, S. aureus | mdpi.com |
Pentenone compounds are recognized for a range of biological activities, including anti-inflammatory effects ontosight.ai. Chalcone (1,3-diphenyl-2-propen-1-one) derivatives, which share the propenone core structure, have been synthesized and shown to inhibit pro-inflammatory enzymes and cytokines researchgate.net. This activity is also observed in hydroxy-substituted analogs of enones, which are being investigated for their potential anti-inflammatory properties . For example, 1-(4-hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one (B143484) has reported anti-inflammatory activity, which could be beneficial in treating inflammatory conditions ontosight.ai. While not a pentenone, the structurally simple methyl palmitate has also been shown to exert anti-inflammatory and antifibrotic effects by inhibiting macrophage activation and the NF-κB pathway, demonstrating a potential mechanism for related lipid-soluble molecules nih.gov.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 1,3-Diphenyl-2-propen-1-one |
| 1-Penten-3-ol |
| 1-Penten-3-one |
| 1-Penten-3-one, 2-methyl- |
| 1-hydroxy-3-pentanone |
| 2-Methyl-1-penten-3-ol |
| 2-methyl-3-buten-2-ol |
| 3-Methylcrotonic acid |
| 4-methyl-1-pentene |
| Maleic anhydride |
| Methyl palmitate |
| Prenol |
| S-(3-oxopentyl)-L-cysteine |
Potential in Anti-cancer Research
Research into the direct anti-cancer potential of 2-methyl-1-penten-3-one is complex. The compound has been identified as a heat-induced volatile substance that can form during food processing, such as the making of strawberry jam. researchgate.netmdpi.com Studies have classified it among potentially carcinogenic compounds that arise from the Maillard reaction during thermal treatment. researchgate.net
However, the chemical backbone of 2-methyl-1-penten-3-one serves as a platform for the synthesis of derivatives with potential therapeutic applications. The introduction of an oxime group to create 2-methyl-1-penten-3-one oxime is a strategy explored in the development of cytotoxic agents for cancer therapy. nih.gov Many oxime derivatives have been reported to possess therapeutic activity against cancer. nih.gov This approach modifies the original carbonyl group into an oxime, which has different hydrogen bonding capabilities and polarity, potentially altering its interaction with biological receptor sites. nih.gov
Interaction with Biomolecular Targets
As an α,β-unsaturated ketone, 2-methyl-1-penten-3-one is characterized by its electrophilic nature. Electrophiles are reactive molecules that can form covalent bonds with nucleophilic sites found in biological macromolecules, including proteins and DNA. nih.gov This reactivity is central to its biological effects.
The vinyl ketone structure is highly reactive. Studies on the closely related ethyl vinyl ketone (EVK) and methyl vinyl ketone (MVK) demonstrate that these compounds react rapidly with biological molecules. nih.gov For instance, EVK's reaction in blood is so fast its half-life is less than a minute. nih.gov This high reactivity suggests that 2-methyl-1-penten-3-one likely interacts readily with biomolecular targets within an organism.
Adduct Formation with Proteins and DNA (Genotoxicity Mechanisms)
The electrophilic character of α,β-unsaturated ketones like 2-methyl-1-penten-3-one facilitates the formation of covalent adducts with proteins and DNA, a mechanism underlying their genotoxicity. nih.gov
Protein Adducts: The primary targets for such adduct formation in the blood are abundant proteins like hemoglobin (Hb) and albumin. researchgate.net Research on the analogous compound ethyl vinyl ketone (EVK) has shown that it forms adducts with the N-terminal valine in hemoglobin. nih.gov The mean level of EVK-Hb adducts found in human blood samples was 40 ± 12 pmol/g Hb. nih.gov The formation of these protein adducts serves as a biomarker for exposure to the reactive compound. nih.gov Given the shared reactive vinyl ketone moiety, 2-methyl-1-penten-3-one is expected to form similar adducts with nucleophilic amino acid residues in proteins.
DNA Adducts (Genotoxicity): The interaction of vinyl ketones with DNA is a significant mechanism of genotoxicity. ebi.ac.uk Studies on methyl vinyl ketone (MVK) and ethyl vinyl ketone (EVK) have demonstrated that they react with DNA to form adducts, primarily with the guanine (B1146940) base. ebi.ac.uk This reactivity is believed to be the basis for the mutagenic and carcinogenic risk associated with these compounds. ebi.ac.uk
The reaction with deoxyguanosine, a component of DNA, can result in several types of adducts. ebi.ac.uk These findings on MVK and EVK provide a model for the potential genotoxicity of 2-methyl-1-penten-3-one, as the α,β-unsaturated ketone structure is the key determinant of this reactivity.
| Adduct Type | Description | Interacting DNA Component | Reference |
| Cyclic 1,N2 adducts | Forms a cyclic structure involving the N1 and N2 positions of the guanine base. | Deoxyguanosine | ebi.ac.uk |
| Linear N7 adducts | A linear attachment at the N7 position of the guanine base, leaving a carbonyl function unreacted. | Deoxyguanosine | ebi.ac.uk |
| Cyclic 1,N2, linear N7, bis adducts | A combination where the molecule forms adducts at both the 1,N2 and N7 positions of the same guanine base. | Deoxyguanosine | ebi.ac.uk |
Advanced Applications in Organic Synthesis
Building Block in Complex Molecule Synthesis
1-Penten-3-one, 2-methyl- serves as a fundamental precursor in the synthesis of more intricate molecular structures. Its conjugated system, featuring both an alkene and a ketone, allows for a variety of reactions. The electrophilic nature of the α,β-unsaturated system facilitates key carbon-carbon bond-forming reactions such as Michael additions and Diels-Alder reactions. The presence of the methyl group provides steric and electronic influence, which can be leveraged to control reactivity and selectivity in asymmetric catalysis.
The related compound, 1-penten-3-one, is utilized in palladium-catalyzed Heck reactions with vinyl bromides to produce conjugated dienes. sigmaaldrich.comsigmaaldrich.comcenmed.com It is also used to create β-amino carbonyl derivatives through aza-Michael additions and α-exo-methylene group-bearing compounds via aza-Morita-Baylis-Hillman reactions. sigmaaldrich.com These examples highlight the synthetic potential inherent in the pentenone scaffold, which is shared by its 2-methyl derivative.
Table 1: Key Synthesis Reactions Involving the Pentenone Scaffold
| Reaction Type | Reactants | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Heck Reaction | 1-Penten-3-one, Vinyl Bromides | Palladium Catalyst | Conjugated Dienes |
| Aza-Michael Addition | 1-Penten-3-one, Aromatic Amines | Ionic Liquid | β-Amino Carbonyl Derivatives |
Precursor for Pharmaceutical Intermediates
The utility of the 2-methyl-1-penten-3-one framework extends to the pharmaceutical industry, where it functions as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). A notable example is its role in a patented synthetic route for Omeprazole, a widely used proton pump inhibitor. google.comgoogleapis.comresearchgate.net
In this multi-step synthesis, a starting material identified as 2-methyl-1-penten-3-one-1-ol is reacted with pyrrolidine (B122466) to form 2-methyl-1-penten-1-[N-pyrrolidinyl]-3-one. google.comresearchgate.net This intermediate subsequently undergoes a series of transformations, including reactions with oxalyl chloride and methanol, to yield 3,5-dimethyl-2-methoxycarbonyl-4-pyrone. researchgate.net Further steps eventually lead to the core structure of Omeprazole. google.comresearchgate.net This documented pathway underscores the value of the 2-methyl-1-penten-3-one backbone in constructing complex pharmaceutical compounds. google.comresearchgate.net Additionally, derivatives such as (1E,3E)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime are explored for their potential therapeutic properties, including anticancer and anti-inflammatory activities. evitachem.com
Table 2: Example of 2-Methyl-1-penten-3-one Analogue in Pharmaceutical Synthesis
| Starting Material Analogue | Key Intermediate | Final Product | Therapeutic Class |
|---|
Applications in Agrochemical Synthesis
In the field of agrochemicals, derivatives of pentenone structures are crucial intermediates for synthesizing fungicides. The triazole fungicide Tebuconazole, for instance, is synthesized from a substituted pentanone derivative. scribd.com The synthesis involves reacting (4-chlorophenyl)-4,4-dimethyl-3-pentanone with various reagents to build the final triazole-containing structure. scribd.comgoogle.comunifiedpatents.com While this specific synthesis does not start directly from 2-methyl-1-penten-3-one, it demonstrates the importance of the pentanone core in creating effective agrochemical agents.
Furthermore, the related compound 2-methyl-1-penten-3-ol (B1580522) is noted as a chemical intermediate for producing complex molecules, including agrochemicals. smolecule.com This suggests that 2-methyl-1-penten-3-one, through reduction to its corresponding alcohol, can also serve as a valuable precursor in the development of new pesticides and herbicides. smolecule.com
Role in Material Science (e.g., polymers, resins)
The application of 1-Penten-3-one, 2-methyl- in material science is an area of potential based on the reactivity of similar compounds. For example, the related compound 1-ethoxy-2-methyl-1-penten-3-one (B1145964) is utilized in the production of various materials, including polymers and resins, where it can act as a cross-linking agent. The reactive α,β-unsaturated ketone functionality within 2-methyl-1-penten-3-one provides sites for polymerization or for grafting onto polymer backbones, which could be used to modify the properties of materials. This suggests a potential role for 2-methyl-1-penten-3-one as a monomer or modifying agent in the synthesis of specialized polymers and resins, although direct industrial applications are not widely documented.
Custom Synthesis and Isotope Labeling Services
For research and development purposes, 1-Penten-3-one, 2-methyl- is available through various chemical suppliers that offer specialized services. Companies provide custom synthesis of the compound, allowing researchers to acquire it in specific quantities and purities for their unique applications. pharmaffiliates.comachemblock.compure-synth.com These services can range from milligram to kilogram batch synthesis capacities. pure-synth.com
In addition to custom synthesis, isotope labeling services for 1-Penten-3-one, 2-methyl- are also available. thegoodscentscompany.com This involves incorporating stable isotopes, such as Deuterium (²H) or Carbon-13 (¹³C), into the molecular structure. Isotope-labeled compounds are invaluable tools in research for tracing metabolic pathways, determining reaction mechanisms, and as internal standards in quantitative analysis. For example, labeling can be used to trace carbon rearrangement pathways in reactions. Suppliers like BOC Sciences offer a range of services including custom synthesis and isotope labeling to support the pharmaceutical and chemical industries. thegoodscentscompany.com
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes
Future research into the synthesis of 2-methyl-1-penten-3-one is expected to prioritize efficiency, selectivity, and sustainability. While traditional methods like the aldol (B89426) condensation of methyl ethyl ketone and acetaldehyde (B116499) are known, novel approaches are being sought to overcome limitations such as side reactions and the use of harsh catalysts. google.com
Key areas of exploration include:
Advanced Catalysis: A significant trend is the move away from homogeneous catalysts towards heterogeneous solid acid catalysts. google.comgoogle.com Future work will likely focus on designing and optimizing novel solid catalysts, such as those based on polymeric resins or clays, to improve yield, simplify purification, and allow for easier catalyst recovery and reuse. google.comgoogle.com
Flow Chemistry and Microreactors: The adoption of continuous flow reactors and microreactors presents a promising frontier. google.comgoogle.com These technologies can offer superior control over reaction parameters like temperature and residence time, leading to higher yields and improved safety. Research will likely aim to optimize these systems for the specific synthesis of 2-methyl-1-penten-3-one. google.com
Alternative Feedstocks: Investigation into alternative and more sustainable feedstocks for the precursor molecules, methyl ethyl ketone and acetaldehyde, will be a critical aspect of green chemistry approaches.
Stereoselective Synthesis: For related, more complex enones, asymmetric synthesis is a major field of research. While 2-methyl-1-penten-3-one is achiral, future research could explore stereoselective additions to its structure, necessitating the development of chiral catalysts and methodologies to produce specific stereoisomers of its derivatives.
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms of 2-methyl-1-penten-3-one is crucial for controlling its reactivity and predicting its behavior in various environments. Future research will likely delve into the intricate details of its reactions, moving beyond foundational knowledge.
Atmospheric Chemistry: As a volatile organic compound (VOC), its reactions in the atmosphere are of significant interest. Mechanistic studies on the gas-phase ozonolysis and reactions with hydroxyl (OH) radicals are critical. researchgate.netcopernicus.orgresearchgate.net For instance, studies on similar unsaturated ketoethers show that OH radical reactions are rapid and lead to the formation of secondary pollutants like peroxyacetyl nitrate (B79036) (PAN). copernicus.orgresearchgate.net Future work will need to elucidate the specific pathways for 2-methyl-1-penten-3-one, identifying primary and secondary products and determining reaction rate coefficients with high accuracy.
Photochemistry: The conjugated enone system in 2-methyl-1-penten-3-one suggests a rich photochemistry. Future investigations will likely explore its photochemical transformations, including cycloadditions and rearrangements, which could have implications for its environmental fate and potential applications in materials science.
Polymerization Reactions: The vinyl group makes 2-methyl-1-penten-3-one a potential monomer for polymerization. Mechanistic studies of its polymerization, potentially catalyzed by organometallic complexes, could open avenues for new polymer synthesis. caltech.eduacs.org
Computational Chemistry: Advanced computational methods, such as Density Functional Theory (DFT), will play a pivotal role in modeling reaction pathways and transition states. These theoretical studies can provide insights into regioselectivity and stereoselectivity of reactions, complementing experimental findings.
Advanced Environmental Modeling and Impact Prediction
Predicting the environmental fate and impact of 2-methyl-1-penten-3-one requires sophisticated modeling approaches. As a substance that can be released into the atmosphere, understanding its transport, transformation, and ultimate sinks is paramount.
Secondary Organic Aerosol (SOA) Formation: A key area of future research is to quantify the potential of 2-methyl-1-penten-3-one to form secondary organic aerosols. Mechanistic studies on the ozonolysis of related compounds have already pointed to SOA formation. researchgate.net Advanced chamber studies coupled with sophisticated mass spectrometry techniques will be needed to identify the products of its atmospheric oxidation and to model their partitioning between the gas and aerosol phases.
Atmospheric Lifetime: Determining the atmospheric lifetime of 2-methyl-1-penten-3-one with respect to its primary loss processes—reaction with OH radicals, ozone, and nitrate radicals, as well as photolysis—is essential for environmental models. Kinetic studies, like those performed on analogous compounds, provide the necessary rate coefficients for these models. copernicus.orgresearchgate.net
Biodegradability and Ecotoxicity: Beyond its atmospheric fate, its behavior in aquatic and terrestrial environments needs to be modeled. Research into its biodegradability by microorganisms and its potential toxicity to various organisms will be crucial for a comprehensive environmental risk assessment.
Elucidation of Undiscovered Biological Functions
The biological activities of 2-methyl-1-penten-3-one are largely unexplored. However, research on structurally similar compounds provides a compelling basis for future investigations into its potential bioactivity.
Antimicrobial and Antifungal Activity: Compounds with similar α,β-unsaturated ketone structures have shown antimicrobial properties. ontosight.ai Future research should screen 2-methyl-1-penten-3-one and its derivatives against a range of bacteria and fungi to determine if they possess similar activity.
Enzyme Inhibition: The electrophilic nature of the carbon-carbon double bond in the enone structure makes it a potential Michael acceptor, capable of reacting with nucleophilic residues in proteins, such as cysteine. This suggests it could act as an inhibitor for certain enzymes, a hypothesis that warrants investigation.
Signaling and Pheromonal Activity: Some related volatile organic compounds are known to act as signaling molecules or pheromones in insects and plants. smolecule.com Investigating whether 2-methyl-1-penten-3-one has any such role in biological systems could uncover new ecological interactions.
Metabolic Pathways: Should the compound be found to have significant biological activity, elucidating its metabolic pathways in various organisms will be a critical next step to understand its mechanism of action and potential for bioaccumulation.
Development of Sustainable Production Methods
Improving the sustainability of chemical production is a global priority. For 2-methyl-1-penten-3-one, future research will focus on developing greener and more economically viable manufacturing processes.
Continuous Processing: A significant shift from traditional batch production to continuous manufacturing is anticipated. acs.org As demonstrated for the related 3-methyl-3-penten-2-one (B7765926), continuous processes using fixed-bed reactors or reactive distillation can dramatically reduce energy consumption, waste generation, and total annual costs. acs.org Adapting and optimizing these technologies for 2-methyl-1-penten-3-one production is a key future direction. google.comgoogle.com
Green Solvents and Catalysts: Research will continue to seek benign solvents to replace potentially hazardous ones. The development and implementation of robust, recyclable solid acid catalysts will be central to reducing waste and improving process efficiency. google.comgoogle.com
Process Intensification: Combining reaction and separation steps, for example through reactive distillation, represents a major trend in chemical engineering. acs.org Future research will explore how such process intensification strategies can be applied to maximize the yield and purity of 2-methyl-1-penten-3-one while minimizing the environmental footprint. acs.org
The table below summarizes key research findings for sustainable production methods for a closely related compound, which indicate promising avenues for 2-methyl-1-penten-3-one.
| Production Method | Key Features | Reported Advantages | Reference |
|---|---|---|---|
| Continuous Stirred-Tank Reactor (CSTR) | Solid acid catalyst on polymeric resin; continuous feed and removal. | Yields up to 82-85% based on reactants; long-term operational stability (600 hours). | google.com |
| Microreactor | Packed with solid acid catalyst (polymeric resin or clay); high surface area-to-volume ratio. | Reduced reaction time (30-60 minutes); yields of 50-75%; good mass efficiency. | google.comgoogle.com |
| Reactive Distillation (RD) + Fixed Bed Reactor (FBR) | Combines reaction and separation to continuously remove product and avoid side reactions. | Yields up to 95.8%; significant reduction in energy use (42%), cost (53%), CO2 emissions (11.7%), and waste (87.3%) compared to traditional batch processes. | acs.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methyl-1-penten-3-one, and how can researchers optimize yields while minimizing byproducts?
- Methodological Answer : The compound can be synthesized via Wittig reactions using methyltriphenylphosphonium ylides and appropriate carbonyl precursors. For optimization, use gas chromatography (GC) with flame ionization detection (FID) to monitor reaction progress and identify byproducts. Adjust stoichiometric ratios (e.g., aldehyde:ylide) and solvent polarity (e.g., THF vs. dichloromethane) to favor kinetically controlled pathways. Purification via fractional distillation under reduced pressure (e.g., 40–60°C, 10–15 mmHg) improves purity .
Q. How can 2-methyl-1-penten-3-one be characterized spectroscopically, and what key spectral markers distinguish it from structural isomers?
- Methodological Answer :
- GC-MS : Look for a molecular ion peak at m/z 98 (C₆H₁₀O) and fragmentation patterns (e.g., loss of CH₃ or C₂H₅ groups) .
- ¹H NMR : Distinct signals include a triplet at δ 1.0–1.2 ppm (CH₃ group adjacent to carbonyl) and a multiplet at δ 5.0–5.5 ppm (alkene protons). Compare with 3-penten-2-one (δ 2.1 ppm for methyl ketone) to resolve isomer ambiguity .
Q. What experimental conditions are critical for assessing the oxidative stability of 2-methyl-1-penten-3-one in lipid-rich matrices?
- Methodological Answer : Use accelerated oxidation assays under controlled O₂ atmospheres (e.g., 60°C, 30% relative humidity). Monitor secondary oxidation products (e.g., hexanal, 1-penten-3-one) via headspace solid-phase microextraction (HS-SPME) coupled with GC-MS . Include antioxidants (e.g., gallate esters) to evaluate inhibition efficacy, noting that alkyl chain length in gallates (C8 vs. C18) impacts radical scavenging efficiency .
Advanced Research Questions
Q. How do reaction mechanisms differ when 2-methyl-1-penten-3-one participates in acid-catalyzed vs. base-catalyzed isomerization?
- Methodological Answer :
- Acidic conditions : Protonation at the carbonyl oxygen promotes keto-enol tautomerism, favoring β-scission to form smaller aldehydes (e.g., propanal). Use in situ FTIR to track carbonyl group shifts (1700–1750 cm⁻¹).
- Basic conditions : Deprotonation at the α-carbon drives conjugate addition or Michael reactions. Employ isotopic labeling (²H or ¹³C) to trace carbon rearrangement pathways .
Q. What strategies resolve contradictions in reported antioxidant effects of 2-methyl-1-penten-3-one across emulsion vs. bulk oil systems?
- Methodological Answer : Conduct interfacial tension measurements (e.g., pendant drop method) to quantify surfactant interactions at oil-water interfaces. Compare oxidative stability in protein-stabilized emulsions (e.g., sodium caseinate) vs. bulk oils using electron paramagnetic resonance (EPR) to map radical distribution. Contradictions often arise from differences in interfacial partitioning and pro-oxidant metal ion accessibility .
Q. How can computational modeling predict the regioselectivity of electrophilic additions to 2-methyl-1-penten-3-one?
- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G* level to calculate frontier molecular orbitals (FMOs). Compare electrophilic attack at the α,β-unsaturated carbonyl (C3) vs. terminal alkene (C1). Validate predictions via Hammett substituent constants and experimental kinetic isotope effects (KIEs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
